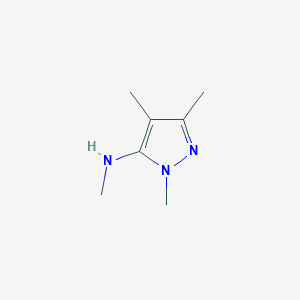
N,1,3,4-Tetramethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,3,4-Tetramethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its four methyl groups attached to the nitrogen and carbon atoms, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,1,3,4-Tetramethyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired tetramethyl derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include recrystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N,1,3,4-Tetramethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
N,1,3,4-Tetramethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,1,3,4-Tetramethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Studied for its application in energetic materials.
N,1,3-Trimethyl-1H-pyrazol-5-amine: Similar in structure but with one less methyl group, affecting its reactivity and applications.
Uniqueness
N,1,3,4-Tetramethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its four methyl groups enhance its stability and make it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N,2,4,5-tetramethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-5-6(2)9-10(4)7(5)8-3/h8H,1-4H3 |
InChI Key |
XJCFMSSNIINSKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















